Balipodect

Descripción

BALIPODECT is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

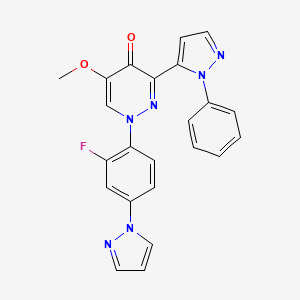

an inhibitor of phosphodiesterase 10A; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-fluoro-4-pyrazol-1-ylphenyl)-5-methoxy-3-(2-phenylpyrazol-3-yl)pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN6O2/c1-32-21-15-29(19-9-8-17(14-18(19)24)28-13-5-11-25-28)27-22(23(21)31)20-10-12-26-30(20)16-6-3-2-4-7-16/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHRYLNQDWXAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C(C1=O)C2=CC=NN2C3=CC=CC=C3)C4=C(C=C(C=C4)N5C=CC=N5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238697-26-1 | |

| Record name | Balipodect [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1238697261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balipodect | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BALIPODECT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6650W303H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Balipodect (TAK-063): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balipodect (TAK-063) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum. By modulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, PDE10A inhibitors have been investigated as a novel therapeutic approach for schizophrenia and other neuropsychiatric disorders. Balipodect, developed by Takeda Pharmaceutical Company, emerged from a structure-based drug design program and demonstrated promising preclinical activity.[1][2] Although its clinical development for schizophrenia was discontinued after Phase 2 trials, the discovery and preclinical evaluation of Balipodect provide valuable insights into the therapeutic potential and challenges of targeting PDE10A.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of Balipodect.

Discovery and Mechanism of Action

The discovery of Balipodect began with a high-throughput screening effort that identified a pyridazinone-based compound as a modest PDE10A inhibitor.[1] Subsequent optimization through structure-based drug design, utilizing the X-ray crystal structure of PDE10A, led to the synthesis of Balipodect (1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one).[1][4]

Balipodect exerts its pharmacological effects by selectively inhibiting the PDE10A enzyme, which is responsible for the hydrolysis of both cAMP and cGMP.[5][6] Inhibition of PDE10A leads to an accumulation of these second messengers in the striatal medium spiny neurons, thereby modulating downstream signaling cascades.[7][8] This modulation of the cAMP/cGMP pathways is believed to be the underlying mechanism for its potential antipsychotic effects.[7]

Signaling Pathway

The following diagram illustrates the central role of PDE10A in the signaling cascade within medium spiny neurons and the mechanism of action of Balipodect.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for Balipodect.

Table 1: In Vitro Activity of Balipodect

| Parameter | Value | Reference |

| PDE10A IC50 | 0.30 nM | [1][2] |

| Selectivity | >15,000-fold over other PDEs | [1][4] |

Table 2: In Vivo Activity of Balipodect in Rodent Models

| Model | Species | Dose | Effect | Reference |

| Striatal cAMP/cGMP Levels | Mouse | 0.3 mg/kg, p.o. | Increased cAMP and cGMP levels | [1] |

| Phencyclidine (PCP)-induced Hyperlocomotion | Mouse | 0.3 mg/kg, p.o. (MED) | Potent suppression of hyperlocomotion | [1] |

| MK-801-induced Hyperlocomotion | Rodent | 0.3 and 1 mg/kg, p.o. | Strongly suppressed hyperlocomotion | [7] |

Synthesis of Balipodect (TAK-063)

The synthesis of Balipodect involves a multi-step process, culminating in the formation of the pyridazinone core with the desired substitutions. While a detailed, step-by-step protocol from the primary literature is not publicly available, the general synthetic strategy can be inferred from the medicinal chemistry publication by Kunitomo et al.[1] The synthesis likely involves the coupling of a substituted phenylhydrazine with a diketoester to form the pyridazinone ring, followed by the introduction of the pyrazole moieties.

The following diagram outlines a plausible synthetic workflow for Balipodect, based on common synthetic methodologies for this class of compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key assays used in the characterization of Balipodect, based on the methodologies described in the primary literature.

PDE10A Enzyme Inhibition Assay

Objective: To determine the in vitro potency of Balipodect in inhibiting PDE10A activity.

General Protocol:

-

Recombinant human PDE10A2 enzyme is used.[4]

-

The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, and a reducing agent.

-

The enzyme is incubated with varying concentrations of Balipodect.

-

The reaction is initiated by the addition of the substrates, radiolabeled cAMP and/or cGMP.[9]

-

After a defined incubation period at a controlled temperature, the reaction is terminated.

-

The amount of hydrolyzed substrate (AMP or GMP) is quantified, often using a scintillation counter after separation of the product from the substrate (e.g., via anion-exchange chromatography or using scintillant-impregnated beads).[9]

-

The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

Objective: To assess the in vivo antipsychotic-like activity of Balipodect.

General Protocol:

-

Male ICR mice are commonly used.[1]

-

Animals are habituated to the locomotor activity chambers for a set period (e.g., 60 minutes) before the experiment.

-

Balipodect or vehicle is administered orally (p.o.) at various doses.

-

After a specific pretreatment time (e.g., 60 minutes), phencyclidine (PCP) is administered subcutaneously (s.c.) to induce hyperlocomotion.[10][11]

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 90-120 minutes) using an automated activity monitoring system.[11][12]

-

The data is analyzed to determine the dose-dependent effect of Balipodect on PCP-induced hyperactivity. The minimum effective dose (MED) is the lowest dose that produces a statistically significant reduction in hyperlocomotion compared to the vehicle-treated group.[1]

Drug Discovery and Development Workflow

The discovery of Balipodect followed a typical drug discovery pipeline for enzyme inhibitors. The following diagram illustrates the key stages of this process.

Conclusion

Balipodect (TAK-063) is a testament to the power of structure-based drug design in developing highly potent and selective enzyme inhibitors. Its preclinical profile demonstrated robust target engagement and efficacy in animal models relevant to schizophrenia. Although it did not meet its primary endpoints in later-stage clinical trials, the scientific journey of Balipodect has significantly contributed to our understanding of PDE10A biology and the complexities of treating neuropsychiatric disorders. The data and methodologies presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Discovery of 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063), a highly potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]

- 5. uniprot.org [uniprot.org]

- 6. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]

- 7. In vivo pharmacological characterization of TAK-063, a potent and selective phosphodiesterase 10A inhibitor with antipsychotic-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]

- 12. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Balipodect (TAK-063): Chemical Structure, Properties, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balipodect (TAK-063) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum. By modulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, Balipodect demonstrates a unique mechanism of action with potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical pharmacology of Balipodect, including detailed experimental methodologies and a summary of key quantitative data. The document also elucidates the proposed signaling pathways affected by Balipodect and its impact on preclinical models of schizophrenia's positive, negative, and cognitive symptoms.

Chemical Structure and Physicochemical Properties

Balipodect, with the developmental code name TAK-063, is a novel, orally active small molecule.

IUPAC Name: 1-(2-fluoro-4-pyrazol-1-ylphenyl)-5-methoxy-3-(2-phenylpyrazol-3-yl)pyridazin-4-one[1]

Chemical Formula: C₂₃H₁₇FN₆O₂[1]

Molecular Weight: 428.427 g·mol⁻¹[1]

CAS Number: 1238697-26-1[1][2]

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₇FN₆O₂ | [1] |

| Molecular Weight | 428.427 g/mol | [1] |

| CAS Number | 1238697-26-1 | [1][2] |

| Appearance | Light yellow to yellow solid | [2] |

| Solubility | DMSO: 85 mg/mL (198.4 mM) | [3] |

Mechanism of Action: Potent and Selective PDE10A Inhibition

Balipodect is a highly potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key regulator of intracellular signaling by hydrolyzing both cAMP and cGMP. Its high expression in the striatal medium spiny neurons makes it a strategic target for modulating dopaminergic and glutamatergic pathways implicated in schizophrenia.

Balipodect exhibits a half-maximal inhibitory concentration (IC₅₀) of 0.30 nM for PDE10A, with over 15,000-fold selectivity against other phosphodiesterase subtypes.[2][3][4] This high selectivity minimizes off-target effects. The inhibition of PDE10A by Balipodect leads to an increase in the intracellular levels of cAMP and cGMP in the striatum.[2][3]

A key characteristic of Balipodect's interaction with PDE10A is its faster off-rate compared to other PDE10A inhibitors like MP-10.[5] This kinetic property is believed to contribute to a more "balanced" activation of the direct (D₁ receptor-expressing) and indirect (D₂ receptor-expressing) striatal pathways, which is hypothesized to be crucial for its antipsychotic-like effects.[5][6]

Preclinical Pharmacokinetics

Balipodect has demonstrated favorable pharmacokinetic properties in preclinical species, including good oral bioavailability and brain penetration.

| Species | Dose (p.o.) | Tₘₐₓ (h) | Cₘₐₓ | AUC | T₁/₂ (h) | Brain/Plasma Ratio | Reference |

| Human (Phase 1) | 3-1000 mg | 3-4 (fasting) | Dose-dependent | Dose-dependent | 15-25 | N/A | [7] |

| 100 mg | 6 (fed) | Increased | Increased | N/A | N/A | [7] | |

| Rat | 0.88 mg/kg | ~2 | N/A | N/A | N/A | N/A | [8] |

Preclinical Efficacy

Balipodect has been evaluated in a range of preclinical models relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Models of Positive Symptoms

Balipodect has shown efficacy in rodent models of psychosis. It potently suppresses hyperlocomotion induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and MK-801, with a minimum effective dose of 0.3 mg/kg (p.o.) in mice.[2] It also dose-dependently inhibits methamphetamine-induced hyperactivity.[9]

| Model | Species | Treatment and Dose (p.o.) | Effect | Reference |

| PCP-induced Hyperlocomotion | Mouse | Balipodect (0.3 mg/kg) | Potent suppression | [2] |

| MK-801-induced Hyperlocomotion | Rodent | Balipodect (0.3 and 1 mg/kg) | Strong suppression | [2] |

| Methamphetamine-induced Hyperlocomotion | Rat | Balipodect (≥26% PDE10A occupancy) | Dose-dependent suppression | [9] |

| Prepulse Inhibition Deficits (MK-801) | Mouse | Balipodect (0.3 and 1 mg/kg) | Reversal of deficits | [9] |

Models of Cognitive Deficits

Balipodect has demonstrated pro-cognitive effects in various animal models.

-

Object Recognition: At doses of 0.1 and 0.3 mg/kg (p.o.), Balipodect improved time-dependent memory decay in a novel object recognition task in rats.[10]

-

Working Memory: Balipodect (0.3 mg/kg, p.o.) attenuated working memory deficits induced by PCP in a Y-maze test in mice and by MK-801 in an eight-arm radial maze task in rats.[10]

-

Executive Function: In an attentional set-shifting task in rats with subchronic PCP treatment, Balipodect (0.3 mg/kg, p.o.) reversed deficits in extradimensional shifts, indicating an improvement in cognitive flexibility.[10]

Models of Negative Symptoms

PDE10A inhibitors, including Balipodect, have shown promise in models assessing negative-like symptoms. For instance, they have been shown to increase social interaction in the social approach/avoidance assay in mice.[11]

Striatal Signaling and Receptor Occupancy

The therapeutic effects of Balipodect are linked to its ability to modulate signaling cascades in the striatum. Oral administration of Balipodect (0.3 and 1 mg/kg) increases the phosphorylation of key downstream substrates of PKA and PKG, such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[2]

Positron Emission Tomography (PET) studies have been conducted to determine the in vivo occupancy of PDE10A by Balipodect. In rats, an oral dose of 0.88 mg/kg was estimated to produce 50% occupancy of striatal PDE10A.[8]

Clinical Development and Outlook

Balipodect advanced to Phase 2 clinical trials for the treatment of schizophrenia.[2] However, its development was discontinued due to reports of poor or insufficient efficacy in these trials.[1] Despite this outcome, the preclinical profile of Balipodect and other PDE10A inhibitors continues to provide valuable insights into the role of this signaling pathway in the pathophysiology of schizophrenia and other neuropsychiatric disorders. The extensive preclinical data supporting the efficacy of Balipodect across multiple symptom domains of schizophrenia underscores the potential of targeting PDE10A. Further research may focus on identifying patient populations that may be more responsive to this mechanism of action or on the development of next-generation PDE10A inhibitors with optimized pharmacological properties.

Experimental Protocols

PCP-Induced Hyperlocomotion in Mice

This protocol is a widely used preclinical model to assess the antipsychotic potential of a compound.

Animals: Male ICR mice.

Procedure:

-

Mice are habituated to locomotor chambers for at least 60 minutes.

-

Vehicle or Balipodect (0.1, 0.3, or 1.0 mg/kg) is administered orally (p.o.).

-

After 60 minutes, saline or phencyclidine (PCP) at 5 mg/kg is administered subcutaneously (s.c.).

-

Mice are immediately returned to the locomotor chambers, and their activity is recorded for 120 minutes.

-

Total activity counts are analyzed to determine the effect of Balipodect on PCP-induced hyperlocomotion.[2]

Vehicle Formulation: A common vehicle for oral administration of Balipodect is a suspension in 0.5% (w/v) methylcellulose in distilled water.[2] Alternatively, a solution can be prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

In Vivo PDE10A Occupancy in Rats

This protocol is used to determine the extent to which Balipodect binds to its target enzyme in the brain.

Animals: Male Sprague-Dawley rats.

Tracer: T-773, a specific PDE10A radioligand.

Procedure:

-

A baseline measurement of tracer binding in the striatum is established.

-

Balipodect is administered orally at various doses.

-

The tracer is administered, and its binding in the striatum is measured again.

-

The cerebellum is used as a reference region (lacking significant PDE10A expression) to estimate non-specific binding.

-

PDE10A occupancy is calculated as the percentage reduction in specific tracer binding in the striatum after Balipodect administration compared to baseline.[8]

Conclusion

Balipodect (TAK-063) is a well-characterized, potent, and selective PDE10A inhibitor with a robust preclinical data package supporting its potential as a treatment for schizophrenia. Its mechanism of action, involving the elevation of striatal cAMP and cGMP and the balanced modulation of the direct and indirect pathways, represents a novel approach to treating the complex symptomatology of this disorder. Although clinical development was discontinued, the extensive research on Balipodect has significantly advanced our understanding of PDE10A as a therapeutic target and provides a valuable foundation for future drug discovery efforts in this area. The detailed methodologies and comprehensive data summarized in this guide serve as a critical resource for researchers in the field of neuropsychopharmacology and drug development.

References

- 1. Balipodect - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Balipodect (TAK-063) | PDE10A inhibitor | Probechem Biochemicals [probechem.com]

- 5. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]

- 9. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Phosphodiesterase 10A Selective Inhibitor TAK-063 Improves Cognitive Functions Associated with Schizophrenia in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Phosphodiesterase 10A (PDE10A) in Schizophrenia and Psychosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 10A (PDE10A) has emerged as a significant target in the development of novel therapeutics for schizophrenia and psychosis. This enzyme is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region implicated in the pathophysiology of these disorders. By modulating cyclic nucleotide signaling, PDE10A plays a pivotal role in integrating dopaminergic and glutamatergic pathways, which are known to be dysregulated in schizophrenia. This technical guide provides a comprehensive overview of the function of PDE10A, the preclinical and clinical evidence supporting its role as a therapeutic target, detailed experimental protocols for its investigation, and a summary of quantitative data from key studies.

Introduction: The Rationale for Targeting PDE10A in Schizophrenia

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics, primarily dopamine D2 receptor antagonists, are effective for positive symptoms, they have limited efficacy against negative and cognitive deficits and are often associated with significant side effects. This has driven the search for novel therapeutic targets that offer a broader spectrum of efficacy and a more favorable safety profile.

PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Its near-exclusive expression in the MSNs of the striatum, the input nucleus of the basal ganglia, positions it as a key regulator of striatal output and, consequently, of motor control, motivation, and cognition.[3][4] The striatum is composed of two main pathways: the direct pathway, expressing D1 dopamine receptors, and the indirect pathway, expressing D2 dopamine receptors. An imbalance between these pathways is thought to contribute to the symptoms of schizophrenia.[5] Inhibition of PDE10A has been hypothesized to rebalance this circuitry by potentiating D1 receptor signaling and attenuating D2 receptor signaling, thereby offering a novel mechanism for antipsychotic action.[2][6]

Molecular and Cellular Biology of PDE10A

Gene, Isoforms, and Distribution

The human PDE10A gene is located on chromosome 6q27 and encodes multiple splice variants.[2] The two primary isoforms are PDE10A1 and PDE10A2, which differ in their N-terminal regions and exhibit distinct subcellular localizations. Immunohistochemical studies have confirmed the high expression of PDE10A protein in the soma, dendrites, and spines of MSNs in both the dorsal and ventral striatum (nucleus accumbens).[7]

Enzymatic Function and Regulation

PDE10A is a dual-substrate enzyme with a higher affinity for cAMP but a higher maximal velocity (Vmax) for cGMP.[8] This suggests that under physiological conditions, PDE10A may primarily regulate cAMP levels, while its activity can be modulated by cGMP. The enzyme's activity is crucial for maintaining low basal levels of cyclic nucleotides in MSNs, thereby controlling the threshold for neuronal activation in response to synaptic inputs.[9]

Table 1: PDE10A Enzyme Kinetics

| Substrate | K_m_ (μM) |

| cAMP | 0.05[8] |

| cGMP | 3.0[8] |

PDE10A Signaling Pathways in Medium Spiny Neurons

In MSNs, dopamine exerts its effects through G-protein coupled receptors. D1 receptor activation stimulates adenylyl cyclase via Gα_olf_, leading to an increase in cAMP levels. Conversely, D2 receptor activation inhibits adenylyl cyclase via Gα_i_, decreasing cAMP levels. PDE10A acts as a crucial brake on cAMP signaling downstream of these receptors.

Role in the Direct Pathway (D1-MSNs)

In D1-MSNs, PDE10A inhibition leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA).[5] PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression that are thought to enhance the activity of the direct pathway.[7]

Role in the Indirect Pathway (D2-MSNs)

In D2-MSNs, the role of PDE10A is more complex. While D2 receptor activation typically suppresses cAMP production, PDE10A inhibition can counteract this effect, leading to a net increase in cAMP and PKA activity.[5] A key downstream effector in this pathway is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). When phosphorylated by PKA, DARPP-32 becomes a potent inhibitor of Protein Phosphatase-1 (PP-1), leading to a sustained phosphorylation state of various proteins and enhanced signaling.[10] This modulation of the indirect pathway is a key mechanism by which PDE10A inhibitors are thought to exert their antipsychotic effects.

Preclinical Evidence for PDE10A Inhibition in Psychosis Models

A substantial body of preclinical evidence supports the potential of PDE10A inhibitors as antipsychotics. These compounds have demonstrated efficacy in various animal models that are predictive of antipsychotic activity.

Table 2: Efficacy of PDE10A Inhibitors in Preclinical Models of Schizophrenia

| Model | PDE10A Inhibitor(s) | Species | Key Findings | Reference(s) |

| Conditioned Avoidance Responding (CAR) | Papaverine, MP-10, TP-10 | Rat, Mouse | Inhibition of avoidance responding, predictive of antipsychotic efficacy. | [4][11] |

| Prepulse Inhibition (PPI) of Acoustic Startle | Papaverine, MP-10 | Rat, Mouse | Reversal of PPI deficits induced by NMDA receptor antagonists. | [4][12] |

| Psychostimulant-Induced Hyperlocomotion | Papaverine, TP-10 | Rat | Attenuation of hyperlocomotion induced by amphetamine and PCP. | [13] |

| Cognitive Deficits (e.g., Novel Object Recognition) | Papaverine | Rat | Improvement in cognitive performance. | [4] |

Experimental Protocol: Conditioned Avoidance Responding (CAR)

The CAR test is a widely used behavioral paradigm to screen for antipsychotic drugs.

Methodology:

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A light or a tone serves as the conditioned stimulus (CS).

-

Acclimation: Animals are habituated to the shuttle box for a defined period before training.

-

Training: A trial consists of the presentation of the CS for a specific duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA), for a set duration (e.g., 5 seconds). If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the animal moves during the US, it is an escape response. Failure to move is also recorded. Multiple trials are conducted per session.[14]

-

Drug Testing: Once a stable baseline of avoidance responding is achieved, animals are treated with the PDE10A inhibitor or vehicle prior to the test session. The number of avoidance, escape, and no-response trials are recorded and compared between treatment groups.

Experimental Protocol: Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.

Methodology:

-

Apparatus: A startle chamber equipped with a load cell platform to measure the whole-body startle response of the animal. A speaker delivers acoustic stimuli.

-

Acclimation: The animal is placed in the chamber and allowed to acclimate for a period with background white noise (e.g., 65-70 dB).

-

Stimuli: The test session consists of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (the pulse, e.g., 120 dB) is presented.

-

Prepulse-plus-pulse trials: A lower-intensity stimulus (the prepulse, e.g., 74-90 dB) precedes the pulse by a short interval (e.g., 30-120 ms).[8]

-

No-stimulus trials: Only background noise is present.

-

-

Measurement: The startle response is measured as the peak amplitude of the motor response. PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials.[15]

-

Drug Testing: PDE10A inhibitors are administered before the test session to assess their ability to reverse PPI deficits induced by psychotomimetic drugs like NMDA receptor antagonists.[12]

Clinical Development of PDE10A Inhibitors

Several PDE10A inhibitors have advanced into clinical trials for schizophrenia. While some have shown promise, the overall results have been mixed, highlighting the complexities of translating preclinical findings to human psychopathology.

Table 3: Summary of Clinical Trials with PDE10A Inhibitors in Schizophrenia

| Compound | Sponsor | Phase | Key Findings | Reference(s) |

| PF-02545920 | Pfizer | II | Did not show statistically significant improvement in PANSS total score compared to placebo. | [13] |

| TAK-063 | Takeda | II | Did not meet the primary endpoint of a significant change from baseline in the PANSS total score. | [13] |

| MK-8189 | Merck | IIa | Showed a trend towards improvement in PANSS total score and a nominally significant effect on the PANSS positive subscale. | [16] |

| CPL'36 | Celon Pharma | II | Met the primary endpoint with significant improvement in the PANSS positive subscale score. | [17] |

Adverse Events in Clinical Trials

The most commonly reported adverse events with PDE10A inhibitors in clinical trials include somnolence, sedation, and extrapyramidal symptoms (EPS), particularly at higher doses.[13] These side effects are consistent with the modulation of basal ganglia circuitry.

PET Imaging of PDE10A in Schizophrenia

Positron Emission Tomography (PET) has been utilized to investigate the in vivo status of PDE10A in the brains of individuals with schizophrenia. These studies have yielded conflicting results.

Table 4: PET Imaging Studies of PDE10A in Schizophrenia

| Radioligand | Finding | Conclusion | Reference(s) |

| [¹¹C]IMA107 | No significant difference in PDE10A availability (BP_ND_) between patients and healthy controls. | Does not support altered PDE10A availability in schizophrenia. | [5] |

| [¹¹C]Lu AE92686 | Significantly lower PDE10A availability (BP_ND_) in the striatum of patients compared to healthy controls. | Suggests a role for PDE10A in the pathophysiology of schizophrenia. | [18] |

| [¹⁸F]MNI-659 | Trend-level higher PDE10A availability (BP_ND_) in the sensorimotor striatum of patients. | Suggests altered striatal PDE10A availability and associated neural dysfunction. | [13] |

Future Directions and Conclusion

The journey of PDE10A inhibitors from a promising preclinical target to clinical reality has been challenging. The mixed results from clinical trials underscore the need for a deeper understanding of the complex role of PDE10A in the pathophysiology of schizophrenia. Future research should focus on:

-

Patient Stratification: Identifying patient subpopulations that are more likely to respond to PDE10A inhibitors based on biomarkers or clinical characteristics.

-

Dose Optimization: Fine-tuning dosing strategies to maximize therapeutic effects while minimizing side effects.

-

Combination Therapies: Exploring the potential of PDE10A inhibitors as adjunctive treatments with existing antipsychotics.

-

Refining Preclinical Models: Developing more predictive animal models that better recapitulate the heterogeneity of schizophrenia.

Appendix: Experimental Assay Protocols

PDE10A Enzyme Activity Assay (Fluorescence Polarization)

A common method for measuring PDE10A activity and screening for inhibitors is a fluorescence polarization (FP) assay.[18][19]

Principle: The assay is based on the binding of a fluorescently labeled nucleotide monophosphate (the product of PDE10A activity) to a binding agent. The small, fluorescently labeled cyclic nucleotide substrate tumbles rapidly in solution, resulting in low FP. Upon hydrolysis by PDE10A, the resulting monophosphate binds to a larger binding agent, slowing its rotation and increasing the FP signal. Inhibitors of PDE10A will prevent this increase in FP.

Brief Protocol:

-

In a microplate, add the fluorescently labeled cAMP or cGMP substrate.

-

Add the test compound (potential inhibitor) or vehicle.

-

Initiate the reaction by adding purified recombinant PDE10A enzyme.

-

Incubate to allow the enzymatic reaction to proceed.

-

Stop the reaction and add the binding agent.

-

Read the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition and determine the IC50 value for the test compounds.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (K_i_) of a test compound for PDE10A.[20][21]

Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the active site of PDE10A.

Brief Protocol:

-

Prepare cell membranes or tissue homogenates expressing PDE10A.

-

Incubate the membranes with a fixed concentration of a specific PDE10A radioligand and varying concentrations of the unlabeled test compound.

-

After reaching equilibrium, separate the bound from free radioligand by rapid filtration.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Plot the displacement curves and calculate the IC50, from which the K_i_ can be derived using the Cheng-Prusoff equation.

References

- 1. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]

- 2. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. mdpi.com [mdpi.com]

- 8. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. giffordbioscience.com [giffordbioscience.com]

Preclinical Profile of Balipodect: An In-depth Technical Guide on its Antipsychotic-like Activity in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Executive Summary

Balipodect (TAK-063) is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor that was investigated for the treatment of schizophrenia. Preclinical studies in various rodent models demonstrated a promising antipsychotic-like profile, characterized by the attenuation of behavioral abnormalities relevant to the positive and cognitive symptoms of schizophrenia. Its mechanism of action, centered on the modulation of striatal signaling pathways, offered a novel approach compared to traditional antipsychotics. Despite its robust preclinical efficacy and favorable side-effect profile in animal models, the development of Balipodect was discontinued after Phase 2 clinical trials due to a lack of sufficient efficacy in patients with schizophrenia. This guide provides a comprehensive overview of the preclinical animal models used to characterize the antipsychotic activity of Balipodect, detailing the experimental protocols, presenting the quantitative data in structured tables, and visualizing the underlying signaling pathways and experimental workflows.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., social withdrawal, anhedonia), and cognitive deficits. While existing antipsychotic medications, primarily acting on dopamine D2 receptors, can be effective for positive symptoms, they often have limited efficacy for negative and cognitive symptoms and can be associated with significant side effects. This has driven the search for novel therapeutic targets.

Phosphodiesterase 10A (PDE10A) emerged as a promising target due to its high and specific expression in the medium spiny neurons (MSNs) of the striatum, key components of the basal ganglia circuitry implicated in the pathophysiology of schizophrenia. By inhibiting PDE10A, Balipodect increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating the activity of both the direct and indirect striatal output pathways.

This technical guide synthesizes the available preclinical data on Balipodect, focusing on the animal models that established its antipsychotic-like and pro-cognitive effects.

Mechanism of Action: PDE10A Inhibition in Striatal Neurons

Balipodect is a highly potent inhibitor of PDE10A with a reported half-maximal inhibitory concentration (IC50) of 0.30 nM and demonstrates over 15,000-fold selectivity against other phosphodiesterase families.[1] Its mechanism of action is centered on the modulation of cyclic nucleotide signaling within the striatal MSNs.

dot

Caption: Balipodect inhibits PDE10A, increasing cAMP in D1 and D2 MSNs.

Preclinical Animal Models for Antipsychotic Activity

Balipodect's antipsychotic-like properties were evaluated in a battery of well-established preclinical animal models. These models are designed to mimic certain aspects of schizophrenia and have predictive validity for the clinical efficacy of antipsychotic drugs.

Psychostimulant-Induced Hyperlocomotion

This model assesses the ability of a compound to counteract the hyperlocomotor activity induced by psychostimulants, which is thought to reflect the hyperdopaminergic state associated with psychosis.

dot

Caption: Workflow for NMDA antagonist-induced hyperlocomotion test.

-

Animals: Male ICR mice or Sprague-Dawley rats were used.

-

Housing: Animals were housed under standard laboratory conditions with ad libitum access to food and water.

-

Apparatus: Locomotor activity was measured in an open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.

-

Procedure:

-

Animals were habituated to the test arena for 60 minutes.

-

Balipodect or vehicle was administered orally (p.o.).

-

After 30-60 minutes, the NMDA receptor antagonist (MK-801 or phencyclidine [PCP]) or vehicle was administered subcutaneously (s.c.).

-

Locomotor activity was recorded for the subsequent 60-120 minutes.

-

Balipodect demonstrated a dose-dependent reduction in hyperlocomotion induced by both PCP and MK-801.

| Model | Species | Inducing Agent (Dose) | Balipodect Dose (p.o.) | Effect | PDE10A Occupancy | Reference |

| PCP-Induced Hyperlocomotion | Mouse | PCP | 0.3 mg/kg | Potent suppression (Minimum Effective Dose) | ~38% | [1] |

| MK-801-Induced Hyperlocomotion | Mouse | MK-801 (0.3 mg/kg) | 0.3 mg/kg | >70% suppression | 38% | [2] |

| MK-801-Induced Hyperlocomotion | Rat | MK-801 (0.3 mg/kg) | 0.3 mg/kg | >70% suppression | 26% | [2] |

| Methamphetamine-Induced Hyperlocomotion | Rat | Methamphetamine (0.5 mg/kg) | ≥0.3 mg/kg | Dose-dependent suppression | ≥26% | [2] |

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia. This test assesses the ability of a weak, non-startling auditory stimulus (prepulse) to inhibit the startle response to a subsequent loud, startling stimulus (pulse).

dot

Caption: Workflow for the prepulse inhibition (PPI) test.

-

Animals: Male ICR mice were used.

-

Apparatus: The test was conducted in startle response chambers equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Procedure:

-

Animals were placed in the startle chambers and allowed to acclimate for 5 minutes with background white noise.

-

Balipodect or vehicle was administered orally (p.o.).

-

After 30-60 minutes, MK-801 or vehicle was administered subcutaneously (s.c.).

-

Following a 15-30 minute absorption period, the PPI test session commenced.

-

The session consisted of a series of trials, including pulse-alone trials (e.g., 120 dB), prepulse-plus-pulse trials (e.g., prepulse of 73-85 dB followed by a 120 dB pulse), and no-stimulus trials.

-

PPI was calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials.

-

Balipodect effectively reversed the PPI deficits induced by MK-801 in mice.

| Model | Species | Inducing Agent | Balipodect Dose (p.o.) | Effect on %PPI | PDE10A Occupancy | Reference |

| MK-801-Induced PPI Deficit | Mouse | MK-801 | 0.3 mg/kg | Significant increase | 38% | [2] |

| MK-801-Induced PPI Deficit | Mouse | MK-801 | 1.0 mg/kg | Significant increase | 67% | [2] |

Conditioned Avoidance Response (CAR)

The CAR model is a classic predictive test for antipsychotic efficacy. It assesses the ability of a compound to selectively suppress a learned avoidance response to an aversive stimulus without impairing the ability to escape the stimulus.

-

Animals: Rats are typically used.

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock. An auditory or visual conditioned stimulus (CS) is presented.

-

Procedure:

-

Acquisition: Rats are trained over several sessions to associate the CS (e.g., a tone) with an impending mild footshock (unconditioned stimulus, US). They learn to avoid the shock by moving to the other side of the shuttle box during the CS presentation.

-

Testing: Once a stable avoidance response is established, the effects of Balipodect are evaluated.

-

Balipodect or vehicle is administered prior to the test session.

-

The number of successful avoidance responses (crossing during the CS) and escape responses (crossing during the US) are recorded. A selective suppression of avoidance without affecting escape is indicative of antipsychotic-like activity.

-

Side Effect Profile

A crucial aspect of preclinical evaluation is the assessment of potential side effects. Balipodect was profiled for common adverse effects associated with antipsychotic medications.

| Side Effect | Model/Assay | Species | Balipodect Dose (p.o.) | Result | Reference |

| Extrapyramidal Symptoms | Catalepsy Test | Rat | 3 mg/kg | Weak cataleptic response | [1] |

| Hyperprolactinemia | Plasma Prolactin Measurement | Rat | Up to 3 mg/kg | No effect | [1][4] |

| Metabolic Effects | Plasma Glucose Measurement | Rat | Up to 3 mg/kg | No effect | [1][4] |

Conclusion

The preclinical data for Balipodect provided a strong rationale for its investigation as a novel antipsychotic. It demonstrated robust efficacy in animal models of psychosis and cognition, coupled with a favorable side-effect profile, particularly a low propensity for inducing catalepsy and no observed effects on prolactin or glucose levels at therapeutically relevant doses. The mechanism of action, via PDE10A inhibition, represented a departure from the direct dopamine receptor antagonism of many established antipsychotics.

However, the ultimate failure of Balipodect to demonstrate clinical efficacy in schizophrenia underscores the significant translational challenges in psychiatric drug development. The preclinical models, while valuable for identifying pharmacologically active compounds and predicting certain aspects of clinical response, do not fully recapitulate the complex pathophysiology of schizophrenia in humans. This in-depth guide serves as a detailed record of the preclinical evidence base for Balipodect, offering valuable insights for researchers and drug developers working on novel treatments for schizophrenia and other neuropsychiatric disorders. The story of Balipodect highlights the importance of continued refinement of preclinical models and the need for a deeper understanding of the neurobiological basis of schizophrenia to improve the success rate of future therapeutic interventions.

References

- 1. Balipodect - Wikipedia [en.wikipedia.org]

- 2. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 4. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Balipodect (TAK-063) in Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal use of Balipodect (TAK-063), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, for in vivo studies in mice. This document includes a summary of its mechanism of action, recommended dosage based on preclinical efficacy studies, and detailed experimental protocols.

Mechanism of Action

Balipodect is a highly potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, with an IC50 of 0.30 nM and over 15,000-fold selectivity against other PDE families.[1] PDE10A is predominantly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control and cognition.[2][3] This enzyme is responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1]

By inhibiting PDE10A, Balipodect elevates the intracellular levels of cAMP and cGMP in the striatum.[1][4] This leads to the increased phosphorylation of key downstream protein kinases, which modulates neuronal activity. This mechanism of action underlies the potential therapeutic effects of Balipodect in neurological and psychiatric disorders.

Caption: Balipodect Signaling Pathway

Dosing Information and Pharmacokinetics

Oral administration is the most common and effective route for Balipodect in mouse studies. The compound exhibits favorable pharmacokinetic properties, including high brain penetration.[1]

Efficacy and Dosage in Mouse Models

The following table summarizes the effective oral doses of Balipodect in a key mouse model for assessing antipsychotic-like activity.

| Mouse Model | Dosage (oral) | Effect | Reference |

| Phencyclidine (PCP)-induced hyperlocomotion | 0.3 mg/kg | Minimum effective dose to suppress hyperlocomotion. Elevates striatal cAMP and cGMP levels. | [1] |

| 1.0 mg/kg | Potent suppression of hyperlocomotion. Increased levels of cAMP and cGMP in the striatum. | [4] |

Pharmacokinetic and Toxicological Data

| Parameter | Observation | Dosage (oral) | Reference |

| Pharmacokinetics | Favorable pharmacokinetics with high brain penetration. | Not specified | [1] |

| Toxicology | No effect on plasma prolactin or glucose levels. | Up to 3 mg/kg | [4] |

| Weak cataleptic response compared to haloperidol and olanzapine. | 3 mg/kg | [4] |

Experimental Protocols

Below are detailed protocols for utilizing Balipodect in a common mouse behavioral model.

Phencyclidine (PCP)-Induced Hyperlocomotion Model

This model is frequently used to evaluate the potential antipsychotic activity of compounds.

Materials:

-

Balipodect (TAK-063)

-

Vehicle (e.g., 0.5% w/v methylcellulose in distilled water)

-

Phencyclidine (PCP) hydrochloride

-

Saline

-

Spontaneous motor activity chambers

-

Male ICR mice (or other appropriate strain)

Experimental Workflow:

Caption: PCP-Induced Hyperlocomotion Workflow

Procedure:

-

Animal Habituation: Place mice individually into spontaneous motor activity chambers and allow them to habituate for at least 60 minutes.

-

Balipodect Administration:

-

Prepare a suspension of Balipodect in 0.5% (w/v) methylcellulose in distilled water.

-

Administer Balipodect orally (p.o.) at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg).

-

Administer the vehicle to the control group.

-

The dosing volume should be consistent across all groups (e.g., 20 mL/kg body weight).[1]

-

-

Incubation Period: Return the mice to their home cages or the activity chambers for a 60-minute incubation period.

-

PCP Administration:

-

Dissolve PCP hydrochloride in saline.

-

Administer PCP subcutaneously (s.c.) at a dose of 5 mg/kg.

-

-

Locomotor Activity Measurement: Immediately after PCP administration, return the mice to the locomotor chambers and record their motor activity for 120 minutes.

-

Data Analysis: Analyze the total locomotor activity counts and compare the Balipodect-treated groups to the vehicle-treated control group.

Conclusion

Balipodect is a potent and selective PDE10A inhibitor with demonstrated efficacy in mouse models of antipsychotic-like activity. The recommended oral dosage for efficacy in these models ranges from 0.3 to 1.0 mg/kg. While detailed pharmacokinetic and toxicological data in mice are limited in publicly available literature, the compound is reported to have favorable properties for in vivo studies. The provided protocols offer a starting point for researchers investigating the effects of Balipodect in mice. It is recommended that researchers perform dose-response studies to determine the optimal dose for their specific experimental conditions and mouse strain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]

- 4. In vivo pharmacological characterization of TAK-063, a potent and selective phosphodiesterase 10A inhibitor with antipsychotic-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Balipodect solubility and preparation for in vitro assays

Introduction

Balipodect (also known as TAK-063) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby playing a crucial role in regulating intracellular signaling cascades.[2] Due to its specific expression in tissues such as the brain and testes, PDE10A has emerged as a significant therapeutic target for neurological and psychiatric disorders. These application notes provide detailed protocols for the solubilization of Balipodect and its preparation for in vitro assays, intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Solubility

Balipodect is characterized by its high potency and selectivity for PDE10A, with a reported IC50 of 0.30 nM and over 15,000-fold selectivity against other PDEs.[1] Its utility in in vitro settings is dependent on proper solubilization, as it is practically insoluble in water.

Table 1: Balipodect Solubility Data

| Solvent | Solubility | Concentration (Molar) | Notes |

| DMSO | 25 mg/mL[3][4] | 58.35 mM | Ultrasonic treatment may be required. Use of new, hygroscopic DMSO is recommended.[3] |

| Water | < 0.1 mg/mL[4] | Insoluble | |

| Ethanol | < 1 mg/mL | Slightly soluble |

Mechanism of Action: PDE10A Inhibition

Balipodect exerts its biological effects by inhibiting PDE10A, which is responsible for the degradation of the second messengers cAMP and cGMP. By blocking this enzymatic activity, Balipodect leads to an accumulation of intracellular cAMP and cGMP. This, in turn, activates downstream signaling pathways mediated by protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases go on to phosphorylate various substrate proteins, leading to a cascade of cellular responses.

References

Application Notes and Protocols for Measuring PDE10A Occupancy by Balipodect

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balipodect (TAK-063) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum.[1][2][3] PDE10A plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are key second messengers in intracellular signaling.[4][5] By inhibiting PDE10A, Balipodect increases the concentration of these cyclic nucleotides, thereby modulating downstream signaling pathways. This mechanism of action has been investigated for the treatment of neuropsychiatric disorders such as schizophrenia.[6][7]

Accurate measurement of PDE10A occupancy by Balipodect in both preclinical and clinical settings is essential for understanding its pharmacokinetic and pharmacodynamic relationship, optimizing dosing regimens, and confirming target engagement. These application notes provide detailed protocols for the principal techniques used to quantify PDE10A occupancy by Balipodect.

Key Techniques for Measuring PDE10A Occupancy

The primary methods for determining the degree to which Balipodect binds to and occupies the PDE10A enzyme in the brain include:

-

Positron Emission Tomography (PET): A non-invasive in vivo imaging technique that allows for the quantification of target occupancy in living subjects.

-

Ex Vivo Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and quantitative method used in preclinical animal models to measure target occupancy in dissected brain tissue.

-

In Vitro Autoradiography: A technique used to visualize the distribution of PDE10A and the binding of radiolabeled ligands, including Balipodect, in brain tissue sections.

I. In Vivo Measurement of PDE10A Occupancy using Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is the gold standard for non-invasively measuring PDE10A occupancy in both non-human primates and human subjects. This technique utilizes a radiolabeled ligand that specifically binds to PDE10A. By comparing the binding of the radioligand at baseline (before drug administration) and after treatment with Balipodect, the percentage of PDE10A enzymes occupied by the drug can be calculated. The most commonly used radioligand for this purpose is [11C]T-773.[2][8][9]

Quantitative Data Summary: Balipodect PDE10A Occupancy (PET)

| Species | Radioligand | Dosing (Balipodect) | Brain Region | PDE10A Occupancy (%) | Reference |

| Rhesus Monkey | [11C]T-773 | 0.2 mg/kg (i.v.) | Caudate & Putamen (average) | 35.2 | [2] |

| Rhesus Monkey | [11C]T-773 | 1.6 mg/kg (i.v.) | Caudate & Putamen (average) | 83.2 | [2] |

| Human | [11C]T-773 | 3 mg (oral) | Putamen | 2.8 | [9] |

| Human | [11C]T-773 | 1000 mg (oral) | Putamen | 72.1 | [9] |

Experimental Workflow: PET Imaging

Caption: Workflow for PET imaging to determine PDE10A occupancy.

Protocol: PDE10A Occupancy Measurement by [11C]T-773 PET

1. Subject Preparation:

- Human Studies: Subjects should fast for at least 4 hours before the PET scan. A head fixation system is used to minimize movement during the scan.

- Non-Human Primate Studies: Animals are typically anesthetized for the duration of the scan.

2. Baseline PET Scan:

- A baseline PET scan is performed before the administration of Balipodect to measure the baseline binding of [11C]T-773.

- An intravenous bolus of [11C]T-773 (e.g., ~400 MBq) is administered.[8][10]

- A dynamic PET scan is acquired for approximately 123 minutes.[2]

- Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand and its metabolites in the plasma, which is used as an input function for kinetic modeling.[9]

3. Balipodect Administration:

- Balipodect is administered orally or intravenously at the desired dose.

4. Post-Dose PET Scan:

- After a specified time following Balipodect administration (e.g., 3 hours or 23 hours post-dose), a second PET scan is performed using the same procedure as the baseline scan.[9]

5. Image and Data Analysis:

- The dynamic PET data are reconstructed to generate time-activity curves for different brain regions of interest, particularly the striatum (caudate and putamen) and a reference region with low PDE10A expression, such as the cerebellum.

- Kinetic modeling, such as the two-tissue compartment model, is applied to the time-activity curves using the metabolite-corrected arterial plasma input function to estimate the total distribution volume (VT) of the radioligand in the brain regions.[1][2]

- The specific binding (VS) is calculated as the difference in VT between the target region (e.g., putamen) and the reference region (cerebellum).[2][9]

- PDE10A occupancy is calculated using the following formula:[1] Occupancy (%) = [(VS_baseline - VS_post-dose) / VS_baseline] x 100

II. Ex Vivo Measurement of PDE10A Occupancy using LC-MS/MS

This ex vivo method is suitable for preclinical studies in rodents and provides a high-throughput and sensitive measure of target occupancy. It involves administering Balipodect, followed by a tracer molecule (T-773, non-radiolabeled), and then measuring the concentration of the tracer in dissected brain regions using LC-MS/MS.

Quantitative Data Summary: Balipodect PDE10A Occupancy (Ex Vivo LC-MS/MS)

| Species | Tracer | Dosing (Balipodect) | Brain Region | PDE10A Occupancy (%) | Reference |

| Rat | T-773 | 0.3 mg/kg (p.o.) | Striatum | ~26 | [11] |

| Rat | T-773 | 0.88 mg/kg (p.o.) | Striatum | 50 | [11][12] |

| Rat | T-773 | 3 mg/kg (p.o.) | Striatum | ~77 | [11] |

Experimental Workflow: Ex Vivo LC-MS/MS Occupancy

Caption: Workflow for ex vivo LC-MS/MS PDE10A occupancy measurement.

Protocol: Ex Vivo PDE10A Occupancy Measurement in Rats

1. Animal Dosing:

- Administer Balipodect orally to rats at various doses (e.g., 0.03 to 10 mg/kg).[13] A vehicle group serves as the baseline control.

- After 90 minutes, administer a bolus intravenous injection of the tracer T-773 (e.g., 0.02 mg/kg).[12][13]

2. Tissue Collection:

- Thirty minutes after the T-773 injection, euthanize the rats.[13]

- Isolate the whole brain and dissect the striatum (target region) and cerebellum (reference region).

- Store the tissue samples at -80°C until analysis.

3. Sample Preparation:

- Homogenize the dissected brain tissues in an appropriate buffer.

- Perform protein precipitation (e.g., with acetonitrile) to extract the tracer from the tissue homogenate.

- Centrifuge the samples and collect the supernatant for analysis.

4. LC-MS/MS Analysis:

- Quantify the concentration of T-773 in the supernatant from both the striatum and cerebellum using a validated LC-MS/MS method.

5. Data Analysis:

- The specific binding of the tracer (BSP) in the striatum is calculated as the difference between the T-773 concentration in the striatum and the cerebellum.[13]

- PDE10A occupancy is calculated using the following formula:[13] Occupancy (%) = [(BSP_baseline - BSP_drug) / BSP_baseline] x 100 where BSP,baseline is the specific binding in the vehicle-treated group and BSP,drug is the specific binding in the Balipodect-treated group.

III. In Vitro Visualization of PDE10A Binding using Autoradiography

In vitro autoradiography is used to visualize the distribution of PDE10A in the brain and to confirm the specific binding of ligands like Balipodect. This technique involves incubating thin brain sections with a radiolabeled form of Balipodect ([3H]TAK-063).

Protocol: In Vitro Autoradiography with [3H]TAK-063

1. Tissue Preparation:

- Prepare thin (e.g., 20 µm) cryostat sections of the brain from the species of interest.

- Thaw-mount the sections onto microscope slides.

2. Incubation:

- Incubate the slide-mounted tissue sections with a solution containing [3H]TAK-063 at a specific concentration.

- To determine non-specific binding, a parallel set of sections is incubated with [3H]TAK-063 in the presence of a high concentration of a non-radiolabeled PDE10A inhibitor (e.g., MP-10) to block all specific binding sites.[12]

3. Washing and Drying:

- After incubation, wash the slides in a buffer to remove unbound radioligand.

- Dry the sections thoroughly.

4. Imaging:

- Expose the dried sections to a phosphor imaging plate or autoradiographic film.

- Scan the imaging plate or develop the film to visualize the distribution of radioactivity, which corresponds to the location of [3H]TAK-063 binding.

5. Data Analysis:

- Quantify the signal intensity in different brain regions to determine the relative density of PDE10A binding sites.

- Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.

PDE10A Signaling Pathway

Caption: Simplified PDE10A signaling pathway and the inhibitory action of Balipodect.

References

- 1. Translational Development Strategies for TAK-063, a Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brain PET measurement of PDE10A occupancy by TAK-063, a new PDE10A inhibitor, using [11 C]T-773 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Balipodect (TAK-063) | PDE10A inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. PDE10A Gene: Function, Role in Disease, and Therapeutic Potential [learn.mapmygenome.in]

- 6. Molecular Imaging of PDE10A Knockout Mice with a Novel PET Radiotracer: [(11)C]T-773 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. A human [(11)C]T-773 PET study of PDE10A binding after oral administration of TAK-063, a PDE10A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application of Balipodect in Elucidating Dopamine Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balipodect, also known as TAK-063, is a potent and highly selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A).[1][2][3] Contrary to potential misconceptions, Balipodect is not a direct dopamine D2/D3 receptor partial agonist. Its mechanism of action in modulating dopamine signaling is indirect, through the regulation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key region for dopamine-mediated regulation of motor function, cognition, and reward. By inhibiting PDE10A, Balipodect prevents the breakdown of cAMP and cGMP, thereby amplifying the downstream signaling cascades of both D1 and D2 dopamine receptors. This makes Balipodect a valuable pharmacological tool for investigating the intricate balance of the direct (D1-expressing) and indirect (D2-expressing) pathways of the basal ganglia.

Principle of Action

Dopamine receptors are G-protein coupled receptors that play a critical role in neurotransmission. The D1-like receptors (D1 and D5) are coupled to Gs proteins, which activate adenylyl cyclase (AC) to produce cAMP.[4] Conversely, the D2-like receptors (D2, D3, and D4) are coupled to Gi proteins, which inhibit AC and reduce cAMP levels.[4] PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, thus acting as a crucial regulator of signaling downstream of dopamine receptors.[5]

By inhibiting PDE10A, Balipodect elevates levels of cAMP and cGMP in striatal MSNs.[1][3] This has a dual effect on the primary dopamine signaling pathways:

-

In D1-MSNs (Direct Pathway): Balipodect potentiates D1 receptor-mediated signaling by increasing cAMP levels, leading to enhanced activation of Protein Kinase A (PKA).

-

In D2-MSNs (Indirect Pathway): While D2 receptor activation typically suppresses cAMP, the inhibition of PDE10A by Balipodect counteracts this by preventing the degradation of basal cAMP and cGMP. This leads to an overall increase in cyclic nucleotide signaling, which can modulate the activity of the indirect pathway.

This unique mechanism allows for the study of how balanced modulation of both pathways impacts physiological and pathological states, particularly in disorders with disrupted dopamine signaling such as schizophrenia and Huntington's disease.[5][6]

Quantitative Data

| Parameter | Value | Species/System | Reference |

| IC₅₀ for PDE10A | 0.30 nM | Recombinant Human | [1][3] |

| Selectivity | >15,000-fold over other PDEs | Recombinant Human | [1][2] |

| Minimum Effective Dose (PCP-induced hyperlocomotion) | 0.3 mg/kg (oral) | Mouse | [1] |

| Striatal cAMP Elevation | Significant at 0.3 mg/kg (oral) | Mouse | [1][3] |

| Striatal cGMP Elevation | Significant at 0.3 mg/kg (oral) | Mouse | [1][3] |

Signaling Pathway Diagram

Caption: Balipodect inhibits PDE10A, increasing cAMP in both direct and indirect pathway neurons.

Experimental Protocols

Protocol 1: In Vitro PDE10A Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Balipodect on PDE10A activity.

Materials:

-

Recombinant human PDE10A enzyme

-

Balipodect (TAK-063)

-

cAMP and cGMP as substrates

-

Snake venom nucleotidase

-

Inorganic phosphate detection reagent (e.g., BIOMOL Green)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA)

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare serial dilutions of Balipodect in DMSO, then dilute further in assay buffer.

-

In a 96-well plate, add 25 µL of the diluted Balipodect solution or vehicle (DMSO in assay buffer) to respective wells.

-

Add 25 µL of a solution containing the PDE10A enzyme to each well.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the substrate solution (cAMP or cGMP).

-

Incubate at 30°C for 30 minutes.

-

Add snake venom nucleotidase to convert the resulting AMP/GMP to adenosine/guanosine and inorganic phosphate (Pi).

-

Stop the reaction and measure the amount of Pi generated using a colorimetric reagent like BIOMOL Green.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each concentration of Balipodect relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of Balipodect and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Measurement of cAMP/cGMP Levels in Mouse Striatal Tissue

Objective: To assess the in vivo effect of Balipodect on striatal cyclic nucleotide levels.

Materials:

-

Balipodect (TAK-063)

-

Vehicle (e.g., 0.5% methylcellulose in distilled water)

-

Male C57BL/6 mice

-

Focused microwave irradiation system for euthanasia

-

Dissection tools

-

Homogenization buffer (e.g., 0.1 M HCl)

-

Sonicator

-

Centrifuge

-

Commercially available cAMP and cGMP Enzyme Immunoassay (EIA) kits

-

Protein assay kit (e.g., BCA)

Procedure:

-

Administer Balipodect (e.g., 0.3, 1, 3 mg/kg) or vehicle to mice via oral gavage.

-

At a specified time point post-administration (e.g., 60 minutes), euthanize the mice using focused microwave irradiation to prevent post-mortem degradation of cyclic nucleotides.

-

Rapidly dissect the striatum on an ice-cold plate.

-

Homogenize the tissue in 10 volumes of homogenization buffer.

-

Sonicate the homogenate and then centrifuge at 600 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

Follow the manufacturer's instructions for the cAMP and cGMP EIA kits to measure the concentrations in the supernatant.

-

Measure the total protein concentration in the homogenate using a BCA assay.

-

Normalize the cyclic nucleotide concentrations to the total protein content (e.g., pmol/mg protein).

-

Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.

Protocol 3: Assessment of Antipsychotic-like Activity (PCP-Induced Hyperlocomotion)

Objective: To evaluate the functional effect of Balipodect on a rodent model of schizophrenia-like psychosis.

Materials:

-

Balipodect (TAK-063)

-

Phencyclidine (PCP) hydrochloride

-

Saline

-

Vehicle for Balipodect

-

Male mice

-

Open-field activity chambers equipped with infrared beams

Procedure:

-

Acclimate mice to the laboratory environment and handling for several days before the experiment.

-

On the test day, administer Balipodect (e.g., 0.1, 0.3, 1 mg/kg) or vehicle via oral gavage.

-

After a pre-treatment period (e.g., 60 minutes), administer PCP (e.g., 3 mg/kg, intraperitoneally) or saline.

-

Immediately place each mouse into an open-field activity chamber.

-

Record locomotor activity (e.g., total distance traveled, number of beam breaks) automatically over a 60-minute session.

-

Analyze the data by comparing the locomotor activity of the Balipodect + PCP groups to the Vehicle + PCP group. Use a two-way ANOVA to assess the main effects of Balipodect and PCP, and their interaction.

Experimental Workflow Diagram

Caption: A typical workflow for studying Balipodect's effects from in vitro to in vivo analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Balipodect (TAK-063) | PDE10A inhibitor | Probechem Biochemicals [probechem.com]

- 3. Balipodect | PDE | TargetMol [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Balipodect to Probe NMDA Receptor Antagonist Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor is implicated in a range of neurological and psychiatric disorders, including schizophrenia. Consequently, NMDA receptor antagonists are valuable tools for modeling these conditions in preclinical research. Balipodect (TAK-063) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum. While not a direct NMDA receptor antagonist, Balipodect modulates downstream signaling pathways that are intricately linked to NMDA receptor function. This makes it a valuable pharmacological tool to investigate the effects of NMDA receptor antagonists and explore potential therapeutic strategies for disorders associated with NMDA receptor hypofunction.

These application notes provide detailed protocols and quantitative data on the use of Balipodect to investigate the behavioral and neurochemical effects of NMDA receptor antagonists, such as MK-801 and phencyclidine (PCP).

Mechanism of Action: Indirect Modulation of NMDA Receptor Antagonist Effects

Balipodect's primary mechanism of action is the inhibition of PDE1A, leading to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in striatal MSNs.[1] This elevation in second messengers modulates the activity of both the direct and indirect pathways of the basal ganglia, which are crucial for motor control and are significantly impacted by NMDA receptor antagonists. The antipsychotic-like effects of Balipodect in rodent models are attributed to this balanced activation of both pathways.[1]

Data Presentation

Table 1: In Vivo Efficacy of Balipodect (TAK-063)

| Parameter | Value | Reference |

| PDE10A Inhibitory Activity (IC50) | 0.30 nM | Takeda |

| Selectivity over other PDEs | >15,000-fold | Takeda |

Table 2: Effect of Balipodect on NMDA Receptor Antagonist-Induced Hyperlocomotion in Rodents

| NMDA Receptor Antagonist | Balipodect (TAK-063) Dose (p.o.) | Species | Effect on Hyperlocomotion | Reference |

| MK-801 | 0.3 mg/kg | Rodents | Strong suppression | [1] |

| MK-801 | 1 mg/kg | Rodents | Strong suppression | [1] |